molecular formula C8H12ClN3O B1298772 2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide CAS No. 90153-58-5

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide

Cat. No.: B1298772
CAS No.: 90153-58-5
M. Wt: 201.65 g/mol
InChI Key: FTJPNEYQAUHDTG-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes . The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell function includes alterations in the expression of specific genes and modulation of signaling pathways, which can lead to changes in cellular behavior and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to inhibition or activation of their functions . This binding interaction can result in changes in gene expression and enzymatic activity, ultimately affecting cellular processes and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can maintain its activity over extended periods, although its stability may vary depending on environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways can lead to alterations in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact the compound’s activity and its interactions with other biomolecules, ultimately affecting cellular processes and functions .

Scientific Research Applications

Properties

IUPAC Name

2-chloro-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-5-8(10-7(13)4-9)6(2)12(3)11-5/h4H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJPNEYQAUHDTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354861
Record name 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90153-58-5
Record name 2-chloro-n-(1,3,5-trimethyl-1h-pyrazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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